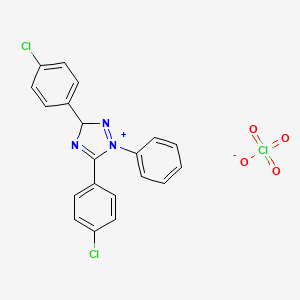
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the formation of the perchlorate salt by reacting the triazole with perchloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and chlorinated derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazole
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium chloride
- 3,5-bis(4-chlorophenyl)-1-phenyl-1H-1,2,4-triazol-1-ium bromide
Uniqueness
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate is unique due to its perchlorate anion, which imparts distinct chemical and physical properties. This compound exhibits higher stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications .
Propriétés
Numéro CAS |
5181-16-8 |
|---|---|
Formule moléculaire |
C20H14Cl3N3O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
3,5-bis(4-chlorophenyl)-1-phenyl-3H-1,2,4-triazol-1-ium;perchlorate |
InChI |
InChI=1S/C20H14Cl2N3.ClHO4/c21-16-10-6-14(7-11-16)19-23-20(15-8-12-17(22)13-9-15)25(24-19)18-4-2-1-3-5-18;2-1(3,4)5/h1-13,19H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
QDJVLFNJSRGADW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=NC(N=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




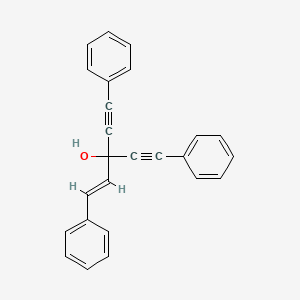
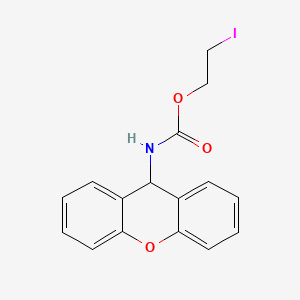


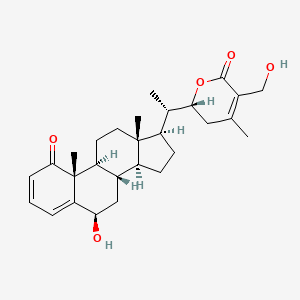

![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
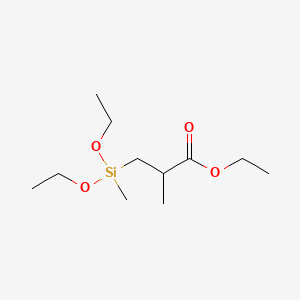
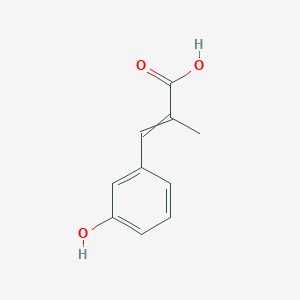
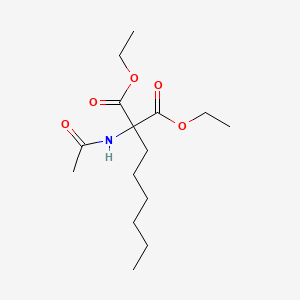
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

